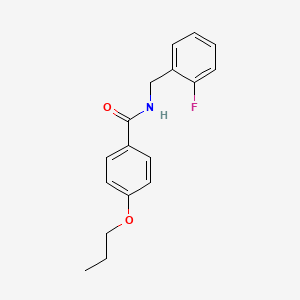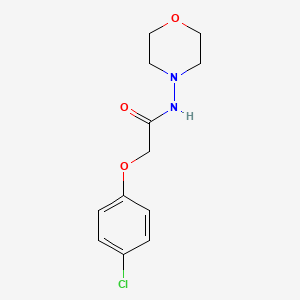![molecular formula C15H16N4O3S B5790755 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5790755.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide, commonly known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a synthetic analog of the natural compound 3-methylthio-1H-1,2,4-triazole, which is found in some plants and is known to enhance growth and development.
Applications De Recherche Scientifique
DMPT has been extensively studied for its potential applications in various fields such as agriculture, aquaculture, and medicine. In agriculture, DMPT has been shown to enhance plant growth and development, increase crop yield, and improve stress tolerance. In aquaculture, DMPT has been used as a feed additive to improve the growth and survival of fish and shrimp. In medicine, DMPT has been investigated for its potential as an anti-cancer agent, as well as for its ability to modulate the immune system.
Mécanisme D'action
The exact mechanism of action of DMPT is not fully understood. However, it is believed that DMPT acts as a methyl donor, which can lead to the activation of various genes involved in growth and development. DMPT has also been shown to modulate the activity of various enzymes and signaling pathways, which may contribute to its effects on growth and development.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects. In plants, DMPT has been shown to increase chlorophyll content, photosynthesis rate, and antioxidant capacity. In fish and shrimp, DMPT has been shown to improve growth rate, survival rate, and feed conversion efficiency. In vitro studies have also suggested that DMPT may have anti-cancer and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMPT in lab experiments is its ability to enhance growth and development, which can lead to improved experimental outcomes. DMPT is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of using DMPT in lab experiments is its potential toxicity, especially at higher doses. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Orientations Futures
There are several future directions for the study of DMPT. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of DMPT's potential as an anti-cancer agent and immunomodulator. Further studies are also needed to fully understand the mechanism of action of DMPT and its effects on various organisms and systems.
Méthodes De Synthèse
DMPT can be synthesized using a multistep process. The first step involves the reaction of 4,6-dimethyl-2-thiopyrimidine with potassium hydroxide to form the potassium salt of 4,6-dimethyl-2-thiopyrimidine. This is then reacted with 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide in the presence of sodium hydride to form DMPT.
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2-methyl-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-9-4-5-12(19(21)22)7-13(9)18-14(20)8-23-15-16-10(2)6-11(3)17-15/h4-7H,8H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJAXQSBRNWEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-benzyl-4-piperidinyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5790679.png)
![3-amino-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5790684.png)

![1'-[(cyclopentylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5790700.png)

![4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide](/img/structure/B5790707.png)
![5-isopropyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5790709.png)


![3,5-dimethyl-4-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazole](/img/structure/B5790721.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5790722.png)

![N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5790758.png)
